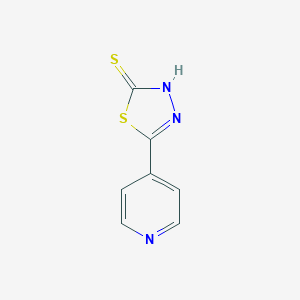

5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPHQWQMWIUIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415420 | |

| Record name | 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13581-25-4 | |

| Record name | 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione

This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structural elucidation of heterocyclic compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. This five-membered ring system, containing sulfur and two nitrogen atoms, is a key structural component in a wide array of therapeutic agents.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its role as a versatile pharmacophore. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1]

The subject of this guide, 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione, incorporates a pyridine ring, another crucial heterocycle in drug design, which can act as a hydrogen bond acceptor and participate in π-stacking interactions. Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, as the crystal structure provides invaluable insights into its intermolecular interactions, which in turn govern its physicochemical properties and biological activity. This guide will delve into the critical aspects of its structural analysis, from synthesis to the intricate details of its crystalline architecture.

Experimental Methodology: A Self-Validating Protocol

The experimental workflow is designed to ensure the unambiguous determination of the compound's structure. Each step is logically connected, with the outcome of one stage informing the next.

Synthesis of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione

The synthesis of the title compound is a multi-step process that begins with the formation of a potassium dithiocarbazate salt, which is then cyclized.[2]

Protocol:

-

Potassium Dithiocarbazate Salt Formation:

-

Isonicotinic acid hydrazide (0.1 mol) is dissolved in absolute ethanol.

-

Carbon disulfide (0.1 mol) is added to the solution.

-

A solution of potassium hydroxide (0.1 mol) in absolute ethanol is added dropwise with constant stirring.

-

The reaction mixture is stirred for an additional 30 minutes to yield the solid potassium dithiocarbazate salt.

-

The salt is filtered, washed with ethanol, and dried.

-

-

Cyclization:

-

The dried potassium dithiocarbazate salt (0.1 mol) is added slowly in small portions to concentrated sulfuric acid (2.5 times the weight of the salt) at 5 °C with continuous stirring.

-

The reaction mixture is stirred for 30 minutes.

-

The resulting viscous liquid is poured slowly over crushed ice.

-

The solid product that precipitates is filtered, washed thoroughly with water, and dried.

-

-

Recrystallization for Single Crystal Growth:

-

The crude product is dissolved in dimethylformamide (DMF).

-

The solution is allowed to evaporate slowly at room temperature.

-

Colorless, prism-shaped single crystals suitable for X-ray diffraction are obtained.[2]

-

Causality Behind Experimental Choices: The use of a strong acid like concentrated sulfuric acid is crucial for the dehydration and cyclization of the dithiocarbazate salt to form the stable 1,3,4-thiadiazole ring. The choice of DMF for recrystallization is based on its high boiling point and good solvating power for the compound, allowing for slow evaporation and the growth of high-quality single crystals.[3]

Experimental Workflow for Synthesis and Crystal Growth

Caption: Workflow for the synthesis and crystallization of the title compound.

Single-Crystal X-ray Diffraction Analysis

The cornerstone of this investigation is the single-crystal X-ray diffraction experiment, which provides the definitive atomic-level structure.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (113 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Causality Behind Experimental Choices: Conducting the experiment at a low temperature (113 K) improves the quality of the diffraction data by reducing atomic thermal motion, leading to more precise bond lengths and angles.[2] Mo Kα radiation is a standard choice for small-molecule crystallography due to its suitable wavelength for resolving atomic positions.

Results and Discussion: Unveiling the Molecular Architecture

The crystallographic analysis provides a wealth of information about the molecular and supramolecular structure of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione.

Crystallographic Data

The fundamental crystallographic parameters are summarized in the table below. The compound crystallizes in the monoclinic space group P2(1)/c.[2]

| Parameter | Value |

| Chemical Formula | C₇H₅N₃S₂ |

| Formula Weight | 195.26 g/mol [4][5] |

| Crystal System | Monoclinic[2] |

| Space Group | P2(1)/c[2] |

| a (Å) | 7.837 (3)[2] |

| b (Å) | 15.971 (5)[2] |

| c (Å) | 6.694 (2)[2] |

| β (°) | 103.680 (4)[2] |

| Volume (ų) | 814.1 (5)[2] |

| Z | 4[2] |

| Temperature (K) | 113[2] |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| CCDC Number | 807442[4] |

Molecular Structure and Tautomerism

The asymmetric unit contains one molecule of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione. The analysis confirms that the molecule exists in the thione tautomeric form in the solid state.[2] This is a crucial finding, as tautomerism can significantly impact the molecule's chemical reactivity and biological interactions.

The pyridine and 1,3,4-thiadiazole rings are nearly coplanar, with a dihedral angle of only 2.08 (6)°.[2] This planarity facilitates the formation of extended π-systems and influences the molecular packing in the crystal lattice.

Molecular Structure of the Title Compound

Caption: 2D representation of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by intermolecular hydrogen bonds. Specifically, the N-H group of the thiadiazole ring acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. This N—H⋯N interaction links the molecules into infinite C(8) chains that propagate along the[6] direction.[2] These chains are a key feature of the supramolecular architecture, contributing significantly to the stability of the crystal lattice.

Hydrogen Bonding Network

Caption: Schematic of the intermolecular N-H···N hydrogen bonds forming chains.

Conclusion and Future Outlook

The single-crystal X-ray diffraction analysis of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione has provided a definitive structural characterization. The molecule exists as the thione tautomer and adopts a nearly planar conformation. The supramolecular structure is dictated by robust N—H⋯N hydrogen bonds, which assemble the molecules into one-dimensional chains.

This detailed structural information is invaluable for understanding the solid-state properties of this compound and serves as a critical foundation for future drug development efforts. The identified hydrogen bonding motifs can inform the design of new analogs with tailored properties, potentially leading to the discovery of more potent and selective therapeutic agents. Further studies could explore the co-crystallization of this compound with other active pharmaceutical ingredients to modulate its physicochemical properties, such as solubility and bioavailability.

References

-

Hoser, A. A., Kamiński, D. M., Skrzypek, A., Matwijczuk, A., Niewiadomy, A., Gagoś, M., & Woźniak, K. (2018). Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives. Crystal Growth & Design, 18(7), 3851–3862). Available at: [Link]

-

Li, Y., & Wang, L. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1734. Available at: [Link]

-

PubChem. (n.d.). 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Kowalski, P., Niewiadomy, A., Gąsior, M., Matwijczuk, A., Gagoś, M., & Rzymowska, J. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3623. Available at: [Link]

-

GSR. (n.d.). 5-PYRIDIN-4-YL-1,3,4-THIADIAZOLE-2-THIOL. Global Substance Registration System. Retrieved from [Link]

-

Jadhav, S. D., Singh, S. K., & Gaikwad, A. B. (2019). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 24(23), 4347. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sci-hub.ru [sci-hub.ru]

- 4. This compound | C7H5N3S2 | CID 5300214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of spectral data, grounded in the compound's structural features, particularly its thiol-thione tautomerism.

Introduction and Structural Context

This compound (PubChem CID: 5300214) is a molecule that exhibits prototropic tautomerism, existing in equilibrium between the thiol and thione forms. However, crystallographic studies have demonstrated that in the solid state, the compound predominantly exists as the 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione tautomer. This structural preference is crucial for the accurate interpretation of its spectroscopic data. The thione form is stabilized by the formation of an amide-like N-H bond and a C=S double bond within the thiadiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thione, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of the atoms. The following data is predicted based on the analysis of structurally similar compounds and fundamental principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by signals from the pyridine ring and the N-H proton of the thiadiazole ring. The solvent used for analysis (e.g., DMSO-d₆) will influence the chemical shift of the labile N-H proton.

Table 1: Predicted ¹H NMR Spectral Data for 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~14.5 | Singlet (broad) | 1H | N-H (thiadiazole) |

| ~8.8 | Doublet | 2H | H-2', H-6' (pyridine) |

| ~7.9 | Doublet | 2H | H-3', H-5' (pyridine) |

-

N-H Proton: The proton attached to the nitrogen in the thiadiazole ring is expected to appear as a broad singlet at a downfield chemical shift (around 14.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

-

Pyridine Protons: The pyridine ring exhibits a characteristic AA'BB' system. The protons ortho to the nitrogen (H-2' and H-6') are deshielded and appear as a doublet around 8.8 ppm. The protons meta to the nitrogen (H-3' and H-5') are less deshielded and are expected as a doublet around 7.9 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=S (C-2) |

| ~155 | C-5 |

| ~151 | C-2', C-6' (pyridine) |

| ~135 | C-4' (pyridine) |

| ~121 | C-3', C-5' (pyridine) |

-

Thione Carbon: The most downfield signal is anticipated for the C=S carbon (C-2) of the thiadiazole ring, typically appearing around 185 ppm.

-

Thiadiazole Carbon (C-5): The other carbon of the thiadiazole ring (C-5), attached to the pyridine ring, is expected around 155 ppm.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom. The C-2' and C-6' carbons are the most deshielded, followed by the C-4' carbon, and then the C-3' and C-5' carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(pyridin-4-yl)-3H-1,3,4-thiadiazole-2-thione is expected to show characteristic absorption bands for the N-H, C=S, and aromatic C-H and C=N bonds. An experimental FTIR spectrum on a KBr wafer has been reported, and the expected key absorptions are summarized below.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~2900 | Weak-Medium | N-H stretching |

| 1600-1450 | Strong | C=N and C=C stretching (pyridine and thiadiazole rings) |

| 1250-1050 | Strong | C=S stretching (thione) |

-

N-H Stretch: The N-H stretching vibration is expected in the region of 2900 cm⁻¹, which is lower than that of a typical amine due to hydrogen bonding.

-

C=S Stretch: A strong absorption band characteristic of the thione C=S bond is expected in the 1250-1050 cm⁻¹ region.

-

Aromatic Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=N and C=C stretching vibrations of the pyridine and thiadiazole rings will be observed in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 195, corresponding to the molecular formula C₇H₅N₃S₂.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is likely to proceed through the cleavage of the thiadiazole and pyridine rings.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

-

m/z 195: The molecular ion peak.

-

m/z 134: Loss of a CSN radical.

-

m/z 117: Loss of the pyridyl radical.

-

m/z 78: Formation of the pyridyl radical cation.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

The title compound can be synthesized via the cyclization of isonicotinic acid hydrazide with carbon disulfide in the presence of a base.

Caption: Synthetic Workflow for the Target Compound.

-

Reaction Setup: In a round-bottom flask, dissolve isonicotinic acid hydrazide and potassium hydroxide in ethanol.

-

Addition of CS₂: Slowly add carbon disulfide to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux for 3-4 hours.

-

Work-up: After cooling, the reaction mixture is poured into ice water and acidified with dilute hydrochloric acid to precipitate the product.

-

Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like dimethylformamide (DMF) to yield the pure compound.

Spectroscopic Analysis

-

NMR: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum is recorded on an FTIR spectrometer using the KBr pellet technique.

-

MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Conclusion

The spectroscopic data for this compound are consistent with its predominant existence as the thione tautomer in the solid state and in solution. The characteristic signals in the NMR, IR, and mass spectra provide a clear and consistent picture of its molecular structure. This guide serves as a valuable resource for the identification, characterization, and further investigation of this important heterocyclic compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1433. [Link]

-

Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

-

ResearchGate. (2011). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. [Link]

-

Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. [Link]

-

ResearchGate. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. [Link]

Tautomerism in 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol.

An In-Depth Technical Guide to the Tautomeric Landscape of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and materials science. The physicochemical properties, receptor-binding affinity, and metabolic stability of a molecule are intrinsically linked to its dominant tautomeric form. This guide provides a comprehensive technical exploration of the tautomerism in this compound, a heterocyclic scaffold of significant pharmacological interest. We will dissect the critical thione-thiol equilibrium and the competing protonation states, grounding the discussion in spectroscopic and computational evidence. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, mechanistic understanding of this versatile molecule.

The Principle of Tautomerism: More Than Just Isomerism

Tautomerism is a specific type of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium, with the chemical transformation between them typically involving the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond.[1] Unlike other forms of isomerism, tautomers can coexist and readily interconvert under ambient conditions. For nitrogen- and sulfur-containing heterocycles, this equilibrium is a critical determinant of molecular behavior.

In the context of drug development, identifying the predominant tautomer under physiological conditions is paramount. Different tautomers exhibit distinct hydrogen bonding patterns (donor vs. acceptor capabilities), lipophilicity, and three-dimensional shapes, which collectively dictate how a molecule interacts with its biological target. For this compound, two primary equilibria define its chemical personality: the thione-thiol tautomerism of the thiadiazole ring and the protonation equilibrium involving the basic nitrogen centers.

The Dominant Equilibrium: Thione vs. Thiol

The core tautomeric interplay in this compound is the equilibrium between its thione and thiol forms. This involves the migration of a proton between the N3 nitrogen of the thiadiazole ring and the exocyclic sulfur atom at the C2 position.

-

Thione Form: 5-pyridin-4-yl-1,3,4-thiadiazole-2(3H)-thione

-

Thiol Form: 5-pyridin-4-yl-1,3,4-thiadiazole-2-thiol

Extensive experimental and computational studies on related 1,3,4-thiadiazole-2-thiol systems have consistently shown that the thione tautomer is the more stable and predominant form in both the solid state and in solution.[2][3] This preference is largely attributed to the greater thermodynamic stability of the C=S double bond (thiocarbonyl) and the amide-like resonance within the heterocyclic ring.

Caption: Thione-thiol equilibrium of the title compound.

Experimental Validation of the Thione Form

The predominance of the thione tautomer is not merely theoretical; it is substantiated by robust spectroscopic data. The choice of analytical technique is driven by the need to identify specific functional groups that differentiate the two forms.

Infrared (IR) Spectroscopy

IR spectroscopy provides a direct probe into the vibrational modes of covalent bonds. The distinction between the thione and thiol forms is clear:

-

Thione Form: Characterized by a strong N-H stretching vibration (typically 3100-3300 cm⁻¹) and a C=S stretching vibration (typically 1250-1270 cm⁻¹).[4]

-

Thiol Form: Would be identified by a weak S-H stretching band (around 2550-2600 cm⁻¹) and the absence of the N-H stretch.

In practice, the experimental spectra of 5-substituted-1,3,4-thiadiazole-2-thiols consistently display the N-H and C=S bands, confirming the thione structure as dominant.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for tautomer analysis in solution.

-

¹H NMR: The thione form exhibits a broad singlet corresponding to the N-H proton, typically downfield (δ > 13 ppm) in aprotic polar solvents like DMSO-d₆. The thiol form would instead show a sharper singlet for the S-H proton at a significantly different chemical shift. The observation of the N-H proton signal is a key piece of evidence.[2]

-

¹³C NMR: The carbon atom at the C2 position provides another clear distinction. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a very low field (typically δ > 180 ppm). In the thiol form, it is an sp² carbon single-bonded to sulfur (C-SH) and would appear at a considerably higher field. Experimental ¹³C NMR data for analogous compounds align with the thiocarbonyl chemical shift, further validating the thione structure.[1]

The choice of solvent is critical, as polarity can influence the tautomeric equilibrium. While the thione form dominates in most common NMR solvents, comparing spectra in solvents of varying polarity (e.g., DMSO-d₆ vs. Chloroform-d) is a self-validating step to check for any significant shifts in the equilibrium.[5]

Computational Corroboration

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating tautomerism. By modeling the electronic structure, one can accurately predict the relative thermodynamic stabilities of the tautomers.

Computational studies on 1,2,4-triazole-3-thiones and 1,3,4-thiadiazole-2-thiones consistently find that the thione form possesses a lower ground-state energy compared to the thiol form in the gas phase and in various solvent models.[2][6] This computational result provides a strong theoretical underpinning for the experimental observations.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Key Computational Finding |

| Thione Form | 0 (Reference) | Consistently calculated as the global minimum energy structure.[2][6] |

| Thiol Form | +2 to +5 | Higher in energy, confirming its lower thermodynamic stability.[7] |

Table 1: Representative relative energies for thione-thiol tautomers of similar heterocyclic systems based on DFT calculations.

The Influence of Protonation: A Three-Way Equilibrium

The presence of the pyridin-4-yl substituent introduces additional complexity. The pyridine nitrogen is a basic center (pKa of pyridinium ion ≈ 5.2) and can be readily protonated. The thiadiazole ring also contains two nitrogen atoms (N3 and N4). This creates a competitive equilibrium between protonation at three potential sites, which in turn can influence the thione-thiol balance.

The most probable protonation site under acidic conditions is the pyridine nitrogen, as it is generally more basic than the nitrogen atoms of the thiadiazole ring. Protonation of the pyridine ring would likely further stabilize the thione tautomer through resonance effects.

Caption: Potential protonation sites on the molecule.

Understanding this protonation landscape is vital for drug development, as the charge state of the molecule at physiological pH (≈7.4) will dictate its solubility, membrane permeability, and interactions with target proteins.

Experimental & Computational Protocols

To ensure scientific rigor, protocols must be designed as self-validating systems. The convergence of results from multiple, independent techniques provides the highest level of confidence.

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To definitively identify the dominant tautomer in solution.

Methodology:

-

Sample Preparation: Prepare two separate samples of the compound (~5-10 mg) in 0.6 mL of deuterated solvent.

-

Sample A: High-polarity aprotic solvent (e.g., DMSO-d₆). This solvent is excellent for observing exchangeable protons like N-H.

-

Sample B: Low-polarity solvent (e.g., Chloroform-d). Comparing results helps assess solvent effects on the equilibrium.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

-

Causality: Look for a broad, exchangeable proton signal in the δ 13-15 ppm range in DMSO-d₆. Its presence is strong evidence for the N-H of the thione form. The absence of a signal in the typical S-H region (δ 3-5 ppm) argues against the thiol form.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Protocol 2: Computational Workflow for Tautomer Stability Analysis

Objective: To calculate the relative energies of the thione and thiol tautomers to predict the most stable form.

Methodology:

Caption: DFT workflow for tautomer energy comparison.

-

Structure Generation: Build 3D structures for both the thione and thiol tautomers using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[6] Causality: This step finds the lowest energy conformation (the most stable shape) for each isolated tautomer.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Causality: A true energy minimum will have zero imaginary frequencies. This is a critical self-validation step to ensure the optimized structure is a stable state and not a transition state.

-

Refined Energy Calculation: Perform a higher-accuracy single-point energy calculation on the optimized geometries, using a larger basis set (e.g., 6-311+G(d,p)).[2]

-

Solvent Effects: Repeat the energy calculation using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the influence of a solvent like water or DMSO. Causality: This provides a more realistic prediction of stability in a condensed phase, which is more relevant to experimental and biological conditions.

Conclusion and Implications

For scientists in drug discovery, this knowledge is immediately actionable. When designing analogues or developing formulations, the thione structure should be considered the primary entity. Its specific hydrogen bond donor (N-H) and acceptor (C=S, pyridine N) sites are the key features that will govern molecular recognition at a target receptor. Understanding this fundamental behavior is the first step toward rationally designing more potent, selective, and bioavailable therapeutics based on this privileged heterocyclic core.

References

- ResearchGate. (n.d.). Tautomerism of thiol thione forms. [Diagram].

-

Mohamed, T. A., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. [Link]

- ResearchGate. (n.d.). Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations.

- ResearchGate. (n.d.). Thiol‐thione tautomerism of thiadiazole moeity. [Diagram].

- ResearchGate. (n.d.). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. [Diagram].

-

Ghafouri, R., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16, 687-696. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

-

ACS Omega. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.[Link]

-

Rabie, A. M. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

-

Enchev, V., & Angelova, S. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. [Link]

- ResearchGate. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing.

- BenchChem. (n.d.). Tautomerism of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives: An In-depth Technical Guide.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

-

Yüksek, H., et al. (2005). 5-Furan-2yl[3][8][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(5), 634-642. [Link]

- Biopolymers and Cell. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.

- Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives.

- Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Global Substance Registration System. (n.d.). 5-PYRIDIN-4-YL-1,3,4-THIADIAZOLE-2-THIOL.

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Exploration of Novel 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, consistently featured in a multitude of pharmacologically active agents. Its unique electronic and structural characteristics, coupled with favorable pharmacokinetic properties like metabolic stability and bioavailability, make it a privileged scaffold in drug design. This guide provides an in-depth technical exploration of a specific, highly promising subclass: 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol and its derivatives. The incorporation of the pyridine ring, particularly with nitrogen at the 4-position, introduces a key hydrogen bond acceptor and a locus for modifying solubility and receptor interaction, making this a compelling combination for novel drug discovery. We will dissect the synthetic pathways, crucial characterization techniques, and the burgeoning therapeutic potential of these compounds, offering a robust framework for researchers entering or expanding their work in this area.

The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a wide array of biological targets. Its strong aromaticity contributes to high in vivo stability. The presence of a sulfur atom enhances liposolubility, which can facilitate passage across cellular membranes. Consequently, derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.

The focus of this guide, this compound, combines this versatile core with a pyridine moiety. The pyridine nitrogen introduces a polar, basic center that can significantly influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and its ability to form critical interactions with biological targets.

Synthetic Pathways: From Precursors to Products

The synthesis of this compound derivatives typically originates from isonicotinic acid hydrazide (isoniazid), a readily available and inexpensive starting material. The general synthetic approach involves the formation of a thiosemicarbazide intermediate followed by cyclization.

Core Synthesis: A Foundational Protocol

The most common and efficient route to the core structure, this compound, involves the reaction of isoniazid with carbon disulfide in the presence of a base, such as potassium hydroxide.

Conceptual Workflow:

-

Dithiocarbazate Salt Formation: Isoniazid reacts with carbon disulfide in an alkaline medium (e.g., ethanolic KOH) to form a potassium dithiocarbazate salt.

-

Acid-Catalyzed Cyclization: The intermediate salt is then cyclized under acidic conditions to yield the desired this compound.

This core molecule exists in tautomeric equilibrium between the thiol and thione forms, with the thione form often predominating in the solid state.

Caption: General synthetic scheme for this compound derivatives.

Derivatization Strategies

The true potential of this scaffold lies in the facile derivatization of the core structure. The thiol group is a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical and pharmacological properties.

-

S-Alkylation/Arylation: The thiol group can be readily alkylated or arylated using various alkyl or aryl halides in the presence of a base. This is a common strategy to explore the impact of lipophilicity and steric bulk on biological activity.

-

Mannich Reactions: The active hydrogen of the N-H group in the thiadiazole ring can participate in Mannich reactions with formaldehyde and a primary or secondary amine to yield N-aminomethylated derivatives.

-

Formation of Schiff Bases: If the core synthesis is adapted to produce a 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole, the amino group can be condensed with various aldehydes to form Schiff bases, which are precursors to a diverse range of other heterocyclic systems.

Structural Elucidation and Characterization: A Multi-technique Approach

The unambiguous confirmation of the synthesized structures is paramount. A combination of spectroscopic techniques is essential for this purpose.

| Technique | Purpose | Key Observables |

| FT-IR Spectroscopy | Functional group identification | Presence of C=N, C-S, and N-H stretching vibrations. Absence of the C=O stretch from the starting hydrazide. |

| ¹H-NMR Spectroscopy | Proton environment mapping | Characteristic signals for the pyridine ring protons. A broad singlet for the N-H proton. Signals corresponding to the introduced substituents in derivatives. |

| ¹³C-NMR Spectroscopy | Carbon skeleton confirmation | Resonances for the carbon atoms of the thiadiazole and pyridine rings. Signals for the carbons of the derivatives' substituents. |

| Mass Spectrometry | Molecular weight determination | The molecular ion peak (M+) corresponding to the calculated molecular weight of the target compound. |

Self-Validating Protocol Insight: A crucial step in characterization is to compare the spectral data of the final product with that of the starting materials. For instance, in the ¹H-NMR of the core synthesis, the disappearance of the hydrazide N-H protons and the appearance of the thiol/thione proton signal is a key indicator of successful cyclization.

Therapeutic Potential and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, with antimicrobial and anticancer activities being the most prominent.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The pyridine moiety can enhance this activity by improving solubility and facilitating interactions with bacterial targets.

Experimental Workflow for Antimicrobial Screening:

Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.

Anticancer Activity

Several studies have highlighted the potential of pyridine-thiadiazole hybrids as anticancer agents. The mechanism of action can be diverse, including the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis.

Illustrative Data on Anticancer Activity:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 110.4 | |

| Derivative B | WRL-68 (Normal) | 272.8 | |

| Derivative C | LoVo (Colon) | 2.44 | |

| Derivative D | MCF-7 (Breast) | 23.29 |

Note: The data presented is illustrative and compiled from various sources. Direct comparison requires standardized experimental conditions.

The selectivity of some derivatives for cancer cells over normal cells, as indicated by the higher IC₅₀ value for WRL-68 compared to MCF-7 for Derivative A and B, is a highly desirable characteristic in drug development.

Detailed Experimental Protocols

Synthesis of this compound

-

Step 1: Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide (0.01 mol) in absolute ethanol (50 mL), add isoniazid (0.01 mol). Cool the mixture in an ice bath and add carbon disulfide (0.012 mol) dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature.

-

Step 2: Cyclization: The precipitated potassium salt is filtered, washed with cold ether, and dried. The salt is then added to a flask containing concentrated sulfuric acid (10 mL) cooled in an ice bath. The mixture is stirred for 1 hour and then allowed to stand at room temperature for 3 hours.

-

Step 3: Isolation and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product is recrystallized from ethanol to afford the pure this compound.

Protocol for Broth Microdilution Assay

-

Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard). Add the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The this compound scaffold is a rich platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to delineate the key structural features required for potent and selective biological activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

This guide provides a comprehensive technical foundation for researchers to embark on the discovery and development of novel derivatives based on this promising heterocyclic system. The convergence of a versatile synthetic platform with a broad spectrum of biological activities positions this compound derivatives as a compelling area for future drug discovery efforts.

References

-

MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

PubMed. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

- Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4- Thiadiazole derivatives. American Journal of PharmTech Research.

-

PMC. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Retrieved from [Link]

-

ResearchGate. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Retrieved from [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Retrieved from [Link]

-

Annals of Medical and Health Sciences Research. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from [Link]

-

MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and biological activity of some isoniazid based 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Retrieved from [Link]

-

Annals of Medical and Health Sciences Research. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Retrieved from [Link]

Introduction: The Pyridinyl-Thiadiazole Scaffold - A Privileged Structure in Drug Discovery

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Pyridinyl-Thiadiazole Compounds

The fusion of pyridine and thiadiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. These two moieties are considered "privileged structures" due to their ability to interact with a wide array of biological targets. The pyridine ring, a bioisostere of benzene, contains a nitrogen atom that can act as a hydrogen bond acceptor, enhancing interactions with enzymes and receptors.[1] Concurrently, the 1,3,4-thiadiazole ring, a bioisostere for pyrimidine and oxadiazole, often improves lipid solubility and membrane penetration, crucial for bioavailability.[1] This unique combination has led to the development of pyridinyl-thiadiazole compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[1][2][3][4]

Given this therapeutic potential, a rigorous and systematic elucidation of their mechanism of action (MoA) is paramount for advancing these compounds from promising hits to clinical candidates. Understanding the precise molecular interactions and downstream cellular consequences of a drug is the cornerstone of modern drug development, enabling target validation, efficacy optimization, and the prediction of potential toxicities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to dissect the MoA of novel pyridinyl-thiadiazole compounds. It eschews a rigid, linear template in favor of a multi-faceted, iterative approach that reflects the dynamic nature of scientific inquiry. We will explore the causality behind experimental choices, provide detailed protocols grounded in authoritative standards, and emphasize the integration of data from diverse methodologies to construct a robust, evidence-based MoA model.

Phase 1: Hypothesis Generation - Charting the Initial Course

Before any wet lab experiments commence, a well-reasoned hypothesis about the compound's potential target or pathway is essential. This initial phase leverages computational tools and existing knowledge to guide experimental design efficiently.

In Silico Target Prediction

Computational methods provide the first glimpse into plausible biological targets. Molecular docking simulations, for instance, can predict the binding affinity and conformation of a pyridinyl-thiadiazole compound within the active site of known proteins.

-

Causality and Rationale: This approach is predicated on the principle of structure-activity relationships. By docking the novel compound into the crystal structures of proteins from relevant disease pathways (e.g., kinases for cancer, cyclooxygenases for inflammation), we can prioritize proteins that exhibit favorable binding energies and interaction patterns (e.g., hydrogen bonds, π-π stacking).[5] For example, studies on anti-inflammatory pyridinyl-thiadiazoles successfully used docking against the COX-2 enzyme (PDB ID: 1PXX) to predict and later confirm their inhibitory potential.[1] Similarly, anticancer derivatives have been docked against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) to rationalize their activity.[6]

Phenotypic Screening and Structural Analogy

If a target is completely unknown, a phenotypic screen can reveal the compound's effect on cellular behavior without preconceived bias. High-content imaging can assess changes in morphology, cell viability, or the localization of specific proteins. The results can then be compared to the known effects of reference compounds to infer a potential MoA.

-

Causality and Rationale: This "guilt-by-association" approach is powerful for novel scaffolds. If a new pyridinyl-thiadiazole compound induces apoptosis in a manner visually similar to a known EGFR inhibitor, it provides a strong rationale to investigate the EGFR pathway directly.[7]

The overall workflow for MoA elucidation begins with these hypothesis-generating steps and proceeds through increasingly specific levels of validation.

Caption: A general workflow for Mechanism of Action (MoA) elucidation.

Phase 2: Target Validation - Proving the Direct Interaction

Once a primary target is hypothesized, the next critical step is to prove a direct, physical interaction between the pyridinyl-thiadiazole compound and the target protein. This is achieved through a combination of biochemical and biophysical assays.

Biochemical Assays: Quantifying Functional Inhibition

Biochemical assays measure the functional consequence of the compound binding to its target, most commonly enzyme inhibition.

-

Expertise & Rationale: For a hypothesized enzyme inhibitor (e.g., a kinase or COX inhibitor), this is the definitive first test. It directly measures the compound's ability to modulate the target's biological activity. A dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration), a key metric of potency. Many pyridinyl-thiadiazole derivatives have been characterized as potent anticancer agents by demonstrating low micromolar or even nanomolar IC50 values against cancer cell lines like MCF-7, HepG-2, and A549.[6][7][8][9][10][11]

Protocol: General Kinase Inhibition Assay (e.g., for EGFR)

This protocol is a self-validating system through the inclusion of appropriate controls.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme: Dilute recombinant human EGFR kinase to a working concentration (e.g., 2-5 ng/µL) in kinase buffer.

-

Substrate: Prepare a solution of a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at its Km concentration in kinase buffer.

-

Test Compound: Prepare a 10-point serial dilution of the pyridinyl-thiadiazole compound in DMSO, starting at 1000x the final desired concentration.

-

Controls: Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO alone as a negative (vehicle) control.

-

-

Assay Procedure (384-well plate format):

-

Add 50 nL of the compound dilutions or controls to the appropriate wells.

-

Add 5 µL of the diluted enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP using a validated luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as a proxy for kinase activity.

-

-

Data Analysis:

-

Measure luminescence on a plate reader.

-

Normalize the data: Set the DMSO control as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.

-

Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Biophysical Assays: Measuring Direct Binding

While biochemical assays show functional effects, biophysical assays confirm direct physical engagement.

-

Cellular Thermal Shift Assay (CETSA®): This technique validates target engagement within intact cells or cell lysates.[12] The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.

-

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free kinetics of binding, determining association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring binding thermodynamics, directly quantifying the heat released or absorbed during the binding event to determine KD, stoichiometry (n), and enthalpy (ΔH).

| Technique | Principle | Key Output | Advantages | Disadvantages |

| CETSA | Ligand-induced thermal stabilization | Target engagement in cells | Physiologically relevant context | Semi-quantitative, lower throughput |

| SPR | Change in refractive index upon binding | ka, kd, KD | Real-time kinetics, high sensitivity | Requires protein immobilization |

| ITC | Heat change upon binding | KD, ΔH, ΔS, n | Gold standard thermodynamics, no labels | Requires large amounts of pure protein |

Phase 3: Delineating the Cellular Mechanism of Action

Confirming a direct interaction in a purified system is crucial, but understanding the compound's effect in the complex environment of a living cell is the ultimate goal.

Cellular Target Engagement and Pathway Modulation

The first step is to confirm that the compound engages its target in a cellular context and modulates the intended signaling pathway.

-

Expertise & Rationale: A compound may potently inhibit a purified enzyme but fail to engage the target in a cell due to poor permeability or rapid efflux. CETSA is the ideal tool to confirm intracellular target engagement. Following this confirmation, pathway analysis is performed. If a pyridinyl-thiadiazole compound targets EGFR, we would expect to see a decrease in the phosphorylation of downstream effectors like Akt and ERK.[8] This is a critical validation step to link the direct target inhibition to a functional cellular outcome.

Caption: Inhibition of the EGFR signaling cascade by a pyridinyl-thiadiazole compound.

Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition

-

Cell Culture and Treatment: Plate cells (e.g., A549 lung cancer cells) and allow them to adhere overnight. Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Compound Incubation: Pre-treat cells with various concentrations of the pyridinyl-thiadiazole compound (and controls) for 1-2 hours.

-

Pathway Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway. A non-stimulated control should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein level.

Cellular Phenotype Assays

These assays measure the ultimate biological consequence of the compound's activity. The choice of assay is dictated by the therapeutic goal.

-

Anticancer:

-

Proliferation/Viability Assays (MTT, CellTiter-Glo®): Measure the dose-dependent effect on cancer cell growth.[9]

-

Apoptosis Assays: Use flow cytometry with Annexin V/Propidium Iodide staining to distinguish between viable, apoptotic, and necrotic cells.[7] This can be complemented by measuring the activity of executioner caspases like caspase-3.[7]

-

-

Anti-inflammatory:

-

Cytokine Release Assays (ELISA): Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells (e.g., LPS-stimulated macrophages).

-

Prostaglandin E2 (PGE2) Assay: For COX inhibitors, measure the reduction in PGE2 production.[13]

-

Phase 4: Global 'Omics' Approaches - An Unbiased View of Cellular Response

For novel compounds or to uncover unexpected off-target effects, 'omics' technologies provide a global, unbiased view of the cellular response.[12] These methods are powerful for generating new hypotheses or confirming that the observed phenotype is indeed driven by the intended pathway.

-

Transcriptomics (RNA-Seq): Measures changes in the entire mRNA landscape of the cell upon compound treatment.[14] Pathway analysis tools (e.g., GSEA, KEGG) can identify entire signaling or metabolic pathways that are significantly up- or down-regulated, providing a comprehensive signature of the drug's effect.[15][16]

-

Metabolomics: Provides a snapshot of the cellular metabolism by quantifying hundreds of small-molecule metabolites.[17][18] This is particularly useful for compounds targeting metabolic enzymes and can reveal unexpected shifts in cellular energy production or biosynthesis.[19][20]

-

Expertise & Rationale: Integrating 'omics' data is a cornerstone of modern systems biology. For example, if a pyridinyl-thiadiazole compound designed to inhibit PI3K not only reduces Akt phosphorylation but also leads to transcriptomic changes in genes controlled by the mTOR pathway and metabolomic shifts in glycolysis, it creates a powerful, multi-layered body of evidence supporting the on-target MoA.[5][21]

Conclusion: Synthesizing a Cohesive MoA Narrative

Elucidating the mechanism of action for a novel pyridinyl-thiadiazole compound is not a linear process but an iterative cycle of hypothesis, testing, and refinement. A compelling MoA model is built by integrating orthogonal lines of evidence:

-

Direct Target Interaction: Confirmed by biochemical and biophysical assays (e.g., IC50 from an enzyme assay and KD from SPR).

-

Cellular Target Engagement: Validated in a physiological context (e.g., using CETSA).

-

Pathway Modulation: Demonstrated by changes in downstream signaling events (e.g., decreased phosphorylation in a Western blot).

-

Phenotypic Consequence: Correlated with a desired cellular outcome (e.g., induction of apoptosis or reduction of inflammation).

-

Global Corroboration: Supported by unbiased 'omics' data showing that the global cellular response is consistent with the proposed mechanism.

By employing this rigorous, multi-faceted strategy, researchers can build a comprehensive and trustworthy understanding of how these promising compounds exert their biological effects, paving the way for their successful development into next-generation therapeutics.

References

- Dong, C., Liu, S., Li, Y., Zhang, C., Yue, J., & Zhang, H. (2021). Multi-target regulatory mechanisms and clinical assessment of natural products for insomnia: a review. Frontiers in Pharmacology.

- (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.

- Gümüş, M., Özer, G., Özkan, Z., & Yüksek, H. (2021). New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Plech, T., Strzelczyk, A., & Wujec, M. (2018).

- Podila, N., Kummari, S. L., & Guguloth, V. (2024).

- Jber, N. R., Hadi, D. M., & Al-Masoudi, N. A. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.

- Mahajan, N. S., & Telvekar, V. N. (2015). Linked pyridinyl-thiadiazoles: Design and synthesis as potential candidate for treatment of XDR and MDR tuberculosis. European Journal of Medicinal Chemistry.

- Yurttaş, L., & Kaplancıklı, Z. A. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.

- (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.

- Shrey, P., & Singh, P. P. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.

- Abouzied, A. S., Al-Humaidi, J. Y., & Gomha, S. M. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules.

- Rani, N., & Sharma, A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals.

- Singh, S., & Singh, S. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of Biomolecular Structure and Dynamics.

- (n.d.). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. MDPI.

- Jber, N. R., Hadi, D. M., & Al-Masoudi, N. A. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.

- Heinloth, A. N., & Paules, R. S. (2008). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Expert Opinion on Drug Metabolism & Toxicology.

- Liu, X., & Zhang, A. (2022).

- Shrey, P., & Singh, P. P. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.

- Wang, Y., Zhang, Y., & Zhang, L. (2023). Experimental training in molecular pharmacology education based on drug–target interactions. Pharmacology Research & Perspectives.

- Wang, M., Wang, C., & Han, X. (2023). Metabolomics and Pharmacometabolomics: Advancing Precision Medicine in Drug Discovery and Development. Metabolites.

- Singh, P., & Guda, C. (2017).

- Abouzied, A. S., Al-Humaidi, J. Y., & Gomha, S. M. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules.

- Västermark, Å., & Winther, K. S. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Journal of Bacteriology.

- Li, J., Sun, Y., & Zhang, Y. (2022). Integration of Transcriptomics and Non-Targeted Metabolomics Reveals the Underlying Mechanism of Skeletal Muscle Development in Duck during Embryonic Stage. Animals.

- (2026). From Algorithm to Medicine: AI in the Discovery and Development of New Drugs. MDPI.

- Fey, D., & Kholodenko, B. N. (2016). Integrating Transcriptomic Data with Mechanistic Systems Pharmacology Models for Virtual Drug Combination Trials. CPT: Pharmacometrics & Systems Pharmacology.

- Wishart, D. S. (2008). Metabolomics for drug discovery, development and monitoring. Expert Opinion on Drug Discovery.

-

(n.d.). Cell Signaling Pathway Reporter Systems. BPS Bioscience. Retrieved from [Link]

- (2024).

-

(n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. Retrieved from [Link]

- Soman, N., & Walker, J. L. (2004). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record Part A: Discoveries in Molecular, Cellular, and Evolutionary Biology.

- (2017).

- (2024). Applications of Transcriptomics: In Understanding Disease Mechanisms and Biomarker Discovery. Longdom Publishing.

- Burla, B., & Wenk, M. R. (2023). Metabolomics and lipidomics strategies in modern drug discovery and development. Cell Chemical Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linked pyridinyl-thiadiazoles: Design and synthesis as potential candidate for treatment of XDR and MDR tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amhsr.org [amhsr.org]

- 10. researchgate.net [researchgate.net]

- 11. amhsr.org [amhsr.org]

- 12. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of transcriptomics in understanding mechanisms of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Application of Transcriptomics for Predicting Protein Interaction Networks, Drug Targets and Drug Candidates [frontiersin.org]

- 16. longdom.org [longdom.org]

- 17. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Integrating Transcriptomic Data with Mechanistic Systems Pharmacology Models for Virtual Drug Combination Trials - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Cytotoxicity of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol: A Framework for Investigation

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold renowned for its diverse pharmacological activities, including significant anticancer properties.[1][2] Its unique mesoionic character allows compounds bearing this moiety to readily cross cellular membranes and interact with various biological targets.[3] This guide outlines a comprehensive framework for conducting a preliminary in-vitro cytotoxicity evaluation of a novel derivative, 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. The incorporation of a pyridine ring, a common pharmacophore, and a reactive thiol group suggests a high potential for potent and selective bioactivity. We present a scientifically grounded, experience-driven approach, detailing not only the requisite experimental protocols but also the causal logic behind their design, from hypothesized mechanisms of action to robust, self-validating assay systems.

Rationale and Hypothesized Mechanism of Action

The rationale for investigating this compound stems from the established and potent cytotoxic effects of the 1,3,4-thiadiazole class.[3][4] Studies have shown these compounds can interfere with fundamental cellular processes in cancer cells, including DNA replication and cell signaling pathways.[1][2] The primary mechanisms through which thiadiazole derivatives exert their cytotoxic effects often involve the induction of programmed cell death (apoptosis) and cell cycle arrest.[5][6][7]

1.1. Hypothesized Induction of Apoptosis

Apoptosis is a critical pathway for eliminating malignant cells. Many thiadiazole-based agents trigger this process by modulating the expression of key regulatory proteins.[1][5] It is hypothesized that this compound could activate the intrinsic (mitochondrial) apoptotic pathway. This involves increasing the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases (e.g., Caspase-3 and Caspase-9), which dismantle the cell.[2][4][8]

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

A Framework for Preliminary In-Vitro Cytotoxicity Screening

The primary objective of a preliminary screen is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC₅₀).[9]

Caption: General experimental workflow for in-vitro cytotoxicity testing.

2.1. Cell Line Selection and Maintenance

The choice of cell lines is critical for generating meaningful preliminary data. A standard approach involves using a panel of well-characterized human cancer cell lines from different tissue origins, alongside a non-cancerous cell line to assess selectivity.

-

Recommended Cancer Cell Lines:

-

Recommended Normal Cell Line:

Protocol for Cell Maintenance: All cell lines should be cultured using aseptic techniques in a certified biological safety cabinet.[11]

-

Medium: Use the complete growth medium recommended for each specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth and viability for experiments.

2.2. Core Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] The assay's principle is the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases present only in metabolically active, living cells.[13]

Materials:

-

Test Compound: this compound

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well flat-bottom sterile plates

-

Selected cell lines

-

Complete growth medium

-

MTT solution (5 mg/mL in sterile PBS)[9]

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

Step-by-Step Methodology:

-

Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). b. Dilute the cell suspension to a density of 5 × 10³ to 1 × 10⁴ cells per 100 µL.[9] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow for cell attachment and recovery.[14]

-

Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO. b. Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. d. Crucially, ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. [9]

-

Inclusion of Controls (Self-Validating System): a. Untreated Control: Wells containing only cells in fresh medium (represents 100% viability). b. Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO used in the experimental wells. c. Positive Control: Wells containing cells treated with a known cytotoxic agent like Doxorubicin at its known IC₅₀ range. d. Blank: Wells containing only culture medium to measure background absorbance.

-

Incubation: a. Return the plate to the incubator for a predetermined exposure time (typically 24, 48, or 72 hours).[9]

-

MTT Assay Execution: a. After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9] b. Incubate the plate for another 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.[14] c. Carefully remove the MTT-containing medium. d. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] e. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader. b. The wavelength for measuring the formazan product is typically between 550 and 600 nm (e.g., 570 nm).[13][15] A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis and Presentation

3.1. Calculation of Cell Viability The percentage of cell viability is calculated relative to the untreated control cells.

Percentage Viability = [(OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100

3.2. Determination of IC₅₀ The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%. It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates higher cytotoxic potency.[9]

3.3. Summarizing Quantitative Data Results from the preliminary screen should be summarized in a clear, tabular format for easy comparison of the compound's potency across different cell lines.

| Cell Line | Tissue Origin | Test Compound IC₅₀ (µM) [Mean ± SD] | Doxorubicin IC₅₀ (µM) [Mean ± SD] |

| MCF-7 | Breast Cancer | Hypothetical Value | 15.2 ± 1.8[9] |

| A549 | Lung Cancer | Hypothetical Value | Reference Value |

| HepG2 | Liver Cancer | Hypothetical Value | Reference Value |

| NIH/3T3 | Normal Fibroblast | Hypothetical Value | 0.068 ± 0.01[3] |

Data should be presented as the mean ± standard deviation from at least three independent experiments.[9]

Conclusion and Future Directions